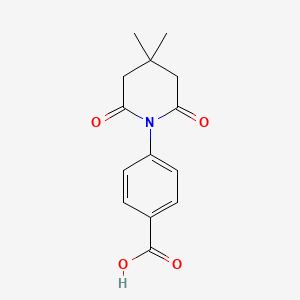

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid

CAS No.:

Cat. No.: VC18674397

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO4 |

|---|---|

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid |

| Standard InChI | InChI=1S/C14H15NO4/c1-14(2)7-11(16)15(12(17)8-14)10-5-3-9(4-6-10)13(18)19/h3-6H,7-8H2,1-2H3,(H,18,19) |

| Standard InChI Key | QZEZVPGDTFVTMD-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Overview

4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid is characterized by a piperidine ring substituted with two ketone groups at positions 2 and 6, along with 4,4-dimethyl substituents. The benzoic acid group is attached to the piperidine nitrogen via a para-substituted phenyl ring. This configuration imparts both hydrophilicity (via the carboxylic acid) and lipophilicity (via the aromatic and piperidine moieties), making it a candidate for drug discovery.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid |

| Molecular Formula | |

| Molecular Weight | 261.27 g/mol |

| CAS Registry Number | 85872-58-8 |

| Canonical SMILES | CC1(CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O)C |

| InChI Key | QZEZVPGDTFVTMD-UHFFFAOYSA-N |

| PubChem CID | 17604123 |

The three-dimensional conformation of the molecule, as predicted by computational models, reveals a planar benzoic acid group and a puckered piperidine ring, which may influence its binding to biological targets.

Synthesis and Preparation

Laboratory-Scale Synthesis

The synthesis of 4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid typically involves multi-step reactions starting from piperidine derivatives and benzoic acid precursors. One common approach includes:

-

Functionalization of Piperidine: Introduction of ketone groups at positions 2 and 6 via oxidation reactions.

-

N-Alkylation: Attachment of the para-substituted benzoic acid moiety to the piperidine nitrogen using coupling agents such as carbodiimides.

-

Purification: Recrystallization or chromatography to isolate the final product.

While industrial-scale production methods remain proprietary, laboratory protocols emphasize the use of acetonitrile or tetrahydrofuran as solvents and 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent . Reaction conditions often involve refluxing at elevated temperatures (e.g., 80–100°C) for 3–24 hours, yielding purities >95% .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous solutions (0.2 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP). Stability studies indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of 48 hours in neutral buffers.

Spectroscopic Data

-

IR Spectroscopy: Strong absorbance at 1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch of carboxylic acid).

-

NMR (H): Peaks at δ 1.2 ppm (singlet, 6H, methyl groups), δ 3.5 ppm (multiplet, 2H, piperidine CH), and δ 8.0 ppm (doublet, 2H, aromatic protons).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume